Purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Purine-2,6-dione can be synthesized through various methods. One common synthetic route involves the reaction of guanine with guanine deaminase to produce xanthine . Another method involves the oxidation of hypoxanthine by xanthine oxidoreductase . Additionally, xanthine can be synthesized from xanthosine by purine nucleoside phosphorylase .
Industrial Production Methods: Industrial production of 1H-purine-2,6-dione typically involves the chemical synthesis of its derivatives. For example, the synthesis of 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl] involves a multi-step process that includes the use of various reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: Reduction reactions of xanthine are less common but can be achieved under specific conditions.
Major Products:
Scientific Research Applications
1H-Purine-2,6-dione and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-purine-2,6-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Purine-2,6-dione is similar to other purine derivatives, but it has unique properties that distinguish it from its analogs:
Theophylline: Theophylline is another methylxanthine used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Theobromine is a methylxanthine found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
These compounds share a common purine structure but differ in their methylation patterns and physiological effects .
Properties
CAS No. |
42165-52-6 |
---|---|
Molecular Formula |
C5H2N4O2 |
Molecular Weight |
150.10 g/mol |
IUPAC Name |
purine-2,6-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
InChI Key |
FAIAJSOSTNJZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(=O)C2=N1 |
Origin of Product |
United States |
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